![molecular formula C19H15NO2 B5198661 N-4-biphenylyl-2-hydroxybenzamide](/img/structure/B5198661.png)
N-4-biphenylyl-2-hydroxybenzamide
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Overview
Description
“N-4-biphenylyl-2-hydroxybenzamide” is a chemical compound with the molecular formula C19H15NO2 . It has an average mass of 289.328 Da and a monoisotopic mass of 289.110291 Da .
Synthesis Analysis
The synthesis of 4-hydroxybenzamides, which are important and well-known nitrogen-containing compounds, has been studied . The process involves the Schotten–Baumann reaction of compound 2 with glycine or γ-aminobutyric acid, respectively, in aqueous alkali solution .
Molecular Structure Analysis
The molecular structure of “N-4-biphenylyl-2-hydroxybenzamide” is characterized by a biphenyl group attached to a hydroxybenzamide group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-4-biphenylyl-2-hydroxybenzamide” are not explicitly mentioned in the available resources. However, it’s known that all samples of a pure substance have the same chemical and physical properties .
Mechanism of Action
The mechanism of action for “N-4-biphenylyl-2-hydroxybenzamide” is not explicitly stated in the available resources. However, related compounds such as 2-(2-fluoro4-biphenylyl) propionic acid (Flurbiprofen) have been studied for their anti-inflammatory mechanisms .
Safety and Hazards
Future Directions
The future directions for “N-4-biphenylyl-2-hydroxybenzamide” could involve further exploration of its potential biological activities. For instance, a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives has been synthesized and tested for antibacterial activity against five bacterial strains . Similar studies could be conducted on “N-4-biphenylyl-2-hydroxybenzamide” to explore its potential uses.
properties
IUPAC Name |
2-hydroxy-N-(4-phenylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-18-9-5-4-8-17(18)19(22)20-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13,21H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTOJRWAXHPZMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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